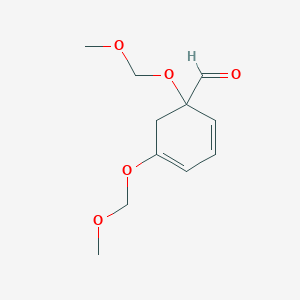
2-(4-Hydroxypyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-beta-hydroxyproline is a hydroxylated derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins, particularly collagen. This compound is known for its significance in various biological processes and its applications in medicinal and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-beta-hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline using proline hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the proline molecule. This reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron .
Industrial Production Methods
Industrial production of L-beta-hydroxyproline often involves microbial fermentation. Certain bacteria, such as Escherichia coli, can be genetically engineered to produce L-beta-hydroxyproline efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
L-beta-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form keto derivatives.
Reduction: The compound can be reduced back to proline.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-beta-hydroxyproline can yield keto derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
Applications De Recherche Scientifique
L-beta-hydroxyproline has numerous applications in scientific research:
Mécanisme D'action
L-beta-hydroxyproline exerts its effects primarily through its incorporation into collagen and other proteins. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix. This modification is catalyzed by proline hydroxylases, which require 2-oxoglutarate, ascorbate, and ferrous iron as cofactors . The hydroxylation process enhances the thermal stability and mechanical strength of collagen fibers .
Comparaison Avec Des Composés Similaires
L-beta-hydroxyproline is unique among proline derivatives due to its specific hydroxylation pattern. Similar compounds include:
Trans-4-hydroxy-L-proline: Another hydroxylated proline derivative commonly found in collagen.
Cis-4-hydroxy-L-proline: A less common isomer with different stereochemistry.
Trans-3-hydroxy-L-proline: Found in specific types of collagen.
These compounds share similar chemical properties but differ in their biological roles and applications. L-beta-hydroxyproline’s unique hydroxylation pattern makes it particularly valuable for certain industrial and medicinal applications .
Propriétés
IUPAC Name |
2-(4-hydroxypyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWVFJLYQNYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)










